molecular formula C20H23N3O4S B11137070 methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11137070
M. Wt: 401.5 g/mol
InChI Key: LAFSCCGDESCOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fascinating fusion of heterocyclic moieties, combining a thiazole ring with an indole fragment. Let’s break it down:

    Methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate:

Preparation Methods

Synthetic Routes::

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides valuable insights.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiazole ring may undergo oxidation reactions.

    Substitution: The indole moiety can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

Major Products::

    Oxidation: Oxidized thiazole derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: May have therapeutic applications.

    Industry: Potential use in materials science or agrochemicals.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Other indole-thiazole hybrids or indole derivatives.

    Uniqueness: Highlight its distinct features compared to related compounds.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-12(2)18-17(19(25)27-4)22-20(28-18)21-16(24)9-11-23-10-8-13-14(23)6-5-7-15(13)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,21,22,24)

InChI Key

LAFSCCGDESCOBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.